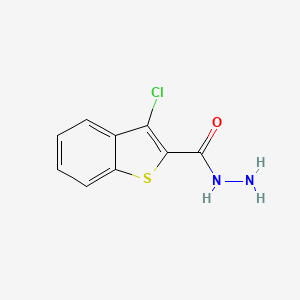

3-Chloro-1-benzothiophene-2-carbohydrazide

Overview

Description

3-Chloro-1-benzothiophene-2-carbohydrazide is a chemical compound with the CAS Number: 62524-21-4 and Linear Formula: C9H7ClN2OS . Its molecular weight is 226.69 .

Synthesis Analysis

The synthesis of 3-Chloro-1-benzothiophene-2-carbohydrazide has been reported in the literature. For instance, it has been synthesized by the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzo-thiophene-2-carboxylic acid hydrazide in the presence of glacial acetic acid in ethanol .Molecular Structure Analysis

The InChI Code of 3-Chloro-1-benzothiophene-2-carbohydrazide is 1S/C9H7ClN2OS/c10-7-5-3-1-2-4-6(5)14-8(7)9(13)12-11/h1-4H,11H2,(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 59.9±0.3 cm3, and a molar volume of 152.5±3.0 cm3 . It has 3 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the study of protein expression, interaction, and function. Its role in proteomics can be pivotal for understanding disease mechanisms and identifying potential therapeutic targets .

Synthesis of Metal Complexes

3-Chloro-1-benzothiophene-2-carbohydrazide: serves as a ligand in the synthesis of various metal complexes. These complexes are studied for their antimicrobial properties , which could lead to the development of new antibiotics .

Organic Synthesis

The compound is a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds . These compounds have a wide range of applications, including in pharmaceuticals and agrochemicals .

Material Science

In material science, it’s used to develop organic semiconductors . These materials are essential for creating flexible electronic devices, such as OLED displays and solar cells .

Analytical Chemistry

3-Chloro-1-benzothiophene-2-carbohydrazide: can be used as a reagent in analytical chemistry to detect, identify, and quantify other substances, particularly in complex mixtures .

Pharmacological Studies

The compound is involved in pharmacological research to explore its potential as a therapeutic agent . Its effects on biological systems can provide insights into developing new drugs .

properties

IUPAC Name |

3-chloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-7-5-3-1-2-4-6(5)14-8(7)9(13)12-11/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEDHPBSCKIDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345764 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-benzothiophene-2-carbohydrazide | |

CAS RN |

62524-21-4 | |

| Record name | 3-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-benzothiophene-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3-Chloro-1-benzothiophene-2-carbohydrazide explored in the provided research?

A: The research primarily investigates 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC) for its potential as a corrosion inhibitor and its antimicrobial activity. [, , , ]

Q2: How effective is CBTC as a corrosion inhibitor, and what mechanisms are involved?

A: CBTC demonstrates promising corrosion inhibition properties for 6061 aluminum alloy/SiCp composite in hydrochloric acid. [] It acts as a cathodic inhibitor, meaning it primarily suppresses the cathodic reactions in the corrosion process. [] The inhibition efficiency increases with higher CBTC concentrations (up to a certain limit) and lower temperatures. [] The adsorption of CBTC onto the composite surface, primarily governed by physisorption, follows Temkin's and Langmuir adsorption isotherms. []

Q3: What structural modifications of CBTC have been explored, and how do these changes affect its biological activity?

A: Researchers have synthesized various derivatives of CBTC, including thioxotetrahydropyrimidines, thiazoles, triazoles, oxadiazoles, thiosemicarbazides, thiazolidines, and Schiff bases. [, , , , ] These modifications aim to explore the structure-activity relationship and enhance the compound's antimicrobial and anthelmintic properties. [, , , , ] For instance, incorporating a 1,3,4-oxadiazole-2-thiol moiety into CBTC resulted in promising antibacterial activity. []

Q4: What types of metal complexes can be formed with CBTC, and what are their potential applications?

A: CBTC can act as a tridentate ONO donor ligand, forming complexes with various transition metals, including Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). [, ] These metal complexes, characterized by octahedral geometry, have shown promising antimicrobial activity against both bacteria and fungi. []

Q5: What spectroscopic techniques are commonly employed to characterize CBTC and its derivatives?

A: Characterization of CBTC and its derivatives commonly utilizes Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, and mass spectrometry. [, , , , ] These techniques provide valuable information about the compound's functional groups, proton environments, and molecular weight, respectively, aiding in structure elucidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)